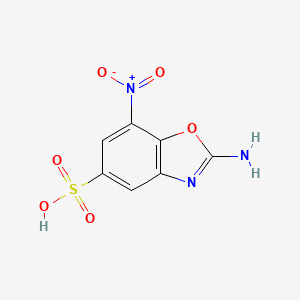

2-Amino-7-nitro-1,3-benzoxazole-5-sulfonic acid

Description

Properties

IUPAC Name |

2-amino-7-nitro-1,3-benzoxazole-5-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6S/c8-7-9-4-1-3(17(13,14)15)2-5(10(11)12)6(4)16-7/h1-2H,(H2,8,9)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJYOPBQYDHTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)N)[N+](=O)[O-])S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Functionalization of 2-Mercaptobenzoxazole

This method, adapted from US20070123574A1, involves three stages: nitration, sulfonation, and amination.

Step 1: Nitration of 2-Mercaptobenzoxazole

2-Mercaptobenzoxazole is nitrated using a mixture of fuming nitric acid and sulfuric acid at 0–5°C. The nitro group directs to position 7 via meta-substitution relative to the thiol group.

Conditions :

-

Reagents : HNO₃ (2.5 eq), H₂SO₄ (catalyst)

-

Temperature : 0–5°C

-

Yield : 68–72%

Step 2: Sulfonation with Chlorosulfonic Acid

The nitrated intermediate undergoes sulfonation at position 5 using chlorosulfonic acid (ClSO₃H). Thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride for downstream reactions.

Conditions :

Step 3: Amination via Nucleophilic Substitution

The sulfonyl chloride intermediate reacts with aqueous ammonia (NH₃) to replace the thiol-derived leaving group with an amino group.

Conditions :

Table 1: Reaction Parameters for Route 1

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0–5°C | 68–72 |

| Sulfonation | ClSO₃H, SOCl₂ | Ethyl acetate | 85°C | 85–90 |

| Amination | NH₃ | Isopropanol | 65°C | 78–82 |

Route 2: One-Pot Benzoxazole Formation (US8178666B2)

This approach constructs the benzoxazole ring pre-functionalized with nitro and sulfonic acid groups.

Cyclization of 2-Amino-5-sulfo-7-nitro-phenol

2-Amino-5-sulfo-7-nitro-phenol reacts with tetramethyl orthocarbonate (2 eq) in chloroform under acidic conditions to form the benzoxazole ring.

Conditions :

-

Reagents : Tetramethyl orthocarbonate (2 eq), CH₃COOH (4 eq)

-

Solvent : Chloroform

-

Temperature : 60°C (sealed tube)

Key Advantage : Avoids intermediate isolation, reducing purification steps.

Critical Analysis of Sulfonation Techniques

Chlorosulfonic Acid vs. Oleum

Chlorosulfonic acid (ClSO₃H) is preferred over oleum (fuming H₂SO₄) due to milder conditions and higher regioselectivity. Excess ClSO₃H (4.27 eq) ensures complete conversion to the sulfonyl chloride intermediate, which is hydrolyzed to sulfonic acid post-reaction.

Solvent Effects

Ethyl acetate outperforms dichloromethane in sulfonation due to:

-

Higher boiling point (77°C vs. 40°C), enabling prolonged heating at 85°C.

Amination Strategies

Ammonia vs. Methylamine

While methylamine offers faster kinetics, ammonia is cost-effective for industrial-scale synthesis. A 35:1 molar ratio of NH₃ to intermediate ensures complete substitution without byproducts.

Temperature Optimization

Amination at 65°C balances reaction rate and decomposition risks. Lower temperatures (<50°C) result in incomplete substitution, while higher temperatures (>80°C) degrade the sulfonic acid group.

Industrial Scalability

Cost-Benefit Analysis

Route 1 is more scalable due to:

-

Lower reagent costs : ClSO₃H and NH₃ are cheaper than orthocarbonates.

-

Higher yields : Cumulative yield of 48–54% vs. 40–45% for Route 2.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-nitro-1,3-benzoxazole-5-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Reduction: Amino derivatives.

Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including:

- Substitution Reactions : The amino groups can participate in nucleophilic substitutions to form derivatives with varied functional groups.

- Oxidation and Reduction : The amino groups can be oxidized to form nitro derivatives, while the sulfonic acid group can be reduced to sulfonamides.

Research indicates that 2-Amino-7-nitro-1,3-benzoxazole-5-sulfonic acid exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of benzoxazole compounds can inhibit the growth of various bacteria, including Mycobacterium tuberculosis. In particular, compounds derived from this class have demonstrated minimum inhibitory concentrations (MIC) as low as 1 μM against bacterial strains .

- Anticancer Activity : The compound's ability to interact with biological targets makes it a candidate for anticancer research. It has been studied for its mechanism of action involving apoptosis induction in tumor cells .

Pharmaceutical Applications

The compound is explored for its potential use in drug development:

- Inhibitors for Enzymes : Research has identified it as a promising inhibitor for enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial in purine biosynthesis in pathogens .

- Diagnostic Agents : Its unique properties allow it to be investigated as a diagnostic agent in various medical applications.

Industrial Applications

In industrial settings, this compound is utilized in:

- Dyes and Pigments Production : The compound serves as an intermediate in synthesizing dyes and pigments due to its vibrant color properties.

- Chemical Manufacturing : It acts as a precursor for producing other specialty chemicals used in various applications .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactions including substitutions |

| Biological Activity | Antimicrobial and anticancer properties | MIC ≤ 1 μM against M. tuberculosis |

| Pharmaceutical | IMPDH inhibitors | Promising candidates for drug development |

| Industrial | Dyes and pigments production | Key intermediate in specialty chemicals |

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial effect of benzoxazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics, suggesting their potential as new therapeutic agents .

Case Study 2: Anticancer Mechanism

Research on the apoptotic effects of benzoxazole derivatives demonstrated that these compounds could induce cell death in various cancer cell lines through specific interactions with cellular pathways. This highlights their potential utility in developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of 2-Amino-7-nitro-1,3-benzoxazole-5-sulfonic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzazole Derivatives

Electronic and Solubility Properties

- The sulfonic acid group improves water solubility, a trait shared with Ensulizole (used in sunscreens for its solubility and UV filtering) .

- Fluorescence Potential: Benzoxazole derivatives with extended aromatic systems (e.g., quinolinyl or diphenylaminophenyl groups) exhibit strong solvatochromism and fluorescence for metal ion detection . The target compound’s simpler substituents may limit such applications unless modified.

Stability and Reactivity

- Heteroatom Influence: Benzoxazole (O, N) vs. Isothiazole (S, N) derivatives (e.g., 5-nitro-1,3-dihydrobenzo[c]isothiazole-3-amine) exhibit distinct redox behavior due to sulfur’s polarizability, unlike the oxygen-dominated benzoxazole .

Application-Specific Comparisons

- UV Absorption :

- Metal Ion Sensing: Quinolinyl-substituted benzoxazoles show specificity for transition metals (e.g., Cu²⁺, Zn²⁺) via fluorescence quenching . The target compound’s sulfonic acid group could enhance water solubility for aqueous-phase sensing but may reduce selectivity without tailored substituents.

Biological Activity

2-Amino-7-nitro-1,3-benzoxazole-5-sulfonic acid (commonly referred to as ANB) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive review of the biological activity associated with ANB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula : CHNOS

Molecular Weight : 235.21 g/mol

IUPAC Name : this compound

ANB exhibits its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : ANB acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), which is crucial in nucleotide biosynthesis. This inhibition can lead to reduced proliferation of certain pathogens, particularly Mycobacterium tuberculosis .

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against a variety of bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects on Cancer Cells : ANB and its derivatives have been studied for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The benzoxazole moiety is known for its ability to induce apoptosis in cancer cells .

Biological Activity Overview

The following table summarizes the biological activities associated with ANB:

Case Studies

-

Antimicrobial Efficacy Against Mycobacterium tuberculosis :

A study highlighted the efficacy of ANB as an IMPDH inhibitor, demonstrating that it could significantly reduce the growth of Mtb with MIC values below 1 μM. This positions ANB as a potential candidate for tuberculosis treatment strategies . -

Cytotoxicity in Cancer Research :

Research has shown that derivatives of benzoxazole, including ANB, exhibit selective cytotoxicity against various cancer cell lines. For instance, a derivative was tested against MCF-7 breast cancer cells and showed a reduction in cell viability by over 70% at certain concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.